molecular formula C9H8N2O B085509 1-(1H-indazol-1-yl)ethanone CAS No. 13436-49-2

1-(1H-indazol-1-yl)ethanone

Cat. No. B085509
CAS RN: 13436-49-2
M. Wt: 160.17 g/mol
InChI Key: ODFXXBQMLWHOAH-UHFFFAOYSA-N
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Description

1-(1H-indazol-1-yl)ethanone is a photochemical compound . It is also known as 1-acetyl-1H-indazole .


Synthesis Analysis

The synthesis of 1-(1H-indazol-1-yl)ethanone has been reported in several studies . For instance, one method involves the reaction of 6-nitro-1H-indazole with acetic acid and acetic anhydride under reflux conditions .


Molecular Structure Analysis

The molecular structure of 1-(1H-indazol-1-yl)ethanone has been analyzed in various studies . The indazole moiety is essentially planar and the mean plane of the acetyl substituent is twisted by 5.3 (1) from its plane .


Chemical Reactions Analysis

The chemical reactions involving 1-(1H-indazol-1-yl)ethanone have been studied . For example, 1-(1H-indazol-1-yl)ethanone has been used as a synthon in the development of new drugs .


Physical And Chemical Properties Analysis

1-(1H-indazol-1-yl)ethanone has a molecular weight of 160.18 . It is a white or colorless solid that is highly soluble in water and other polar solvents . The compound has a density of 1.21g/cm3 and a boiling point of 306.8ºC at 760mmHg .

Scientific Research Applications

Antimicrobial Activity

Field

Microbiology

Application

Indazole is a frequently found motif in drug substances with important biological activities such as antimicrobial effects .

Anti-inflammatory Activity

Field

Pharmacology

Application

Indazole derivatives have been investigated and applied in producing substances with anti-inflammatory effects .

Anticancer Activity

Field

Oncology

Application

Indazole derivatives have been investigated and applied in producing substances with anticancer effects .

Safety And Hazards

The safety information for 1-(1H-indazol-1-yl)ethanone indicates that it has a GHS07 pictogram and a warning signal word . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

1-indazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFXXBQMLWHOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298312
Record name 1-(1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indazol-1-yl)ethanone

CAS RN

13436-49-2
Record name 1-(1H-Indazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13436-49-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indazol-1-yl)ethanone
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Record name 13436-49-2
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Record name 1-(1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To prepare 1-substituted 1H-indazoles of formula 1 wherein R1 is formyl, alkanoyl, cycloalkylalkanoyl ##STR44## R2'OCO or R5CO wherein R2', R5, X", p" and q' are as above, a 1-unsubstituted 1H-indazole 8 wherein R is as above, with the proviso that R is not hydrogen, and X, m, n and p are as before, is treated, respectively, with a formyl, alkanoyl or cycloalkylalkanoyl chloride, bromide or iodide, a compound of the formula ##STR45## R2'OCOHal or R5COHal wherein R2', R5, X", p" and q' are as above and Hal is iodo, bromo or chloro, or the corresponding acid anhydrides thereof, at an elevated temperature of about the reflux temperature of the reaction medium. For example, treatment of a 1H-indazole 8 wherein R is methyl with acetic anhydride at the reflux temperature of the reaction mixture affords a 1-acetyl-1H-indazole 14 wherein R2 is methyl, and treatment of a 1H-indazole 8 wherein R is methyl with benzoyl chloride at a reaction temperature of about 100° C. yields a 1-benzoyl-1H-indazole 14 wherein R2 is phenyl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
R2'OCOHal
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0 (± 1) mol
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reactant
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[Compound]
Name
R5COHal
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[Compound]
Name
acid anhydrides
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[Compound]
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1-substituted 1H-indazoles
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[Compound]
Name
formula 1
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0 (± 1) mol
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[Compound]
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alkanoyl
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0 (± 1) mol
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reactant
Reaction Step Seven
[Compound]
Name
cycloalkylalkanoyl
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0 (± 1) mol
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[Compound]
Name
1-unsubstituted 1H-indazole
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[Compound]
Name
formyl
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[Compound]
Name
alkanoyl or cycloalkylalkanoyl chloride
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To prepare 1-substituted 1H-indazoles of formula 1 wherein R1 is formyl, alkanoyl, cycloalkylalkanoyl ##STR45## R2'OCO or R5CO wherein R2', R5, X", p" and q' are as above, a 1-unsubstituted 1H-indazole 8 wherein R is as above, with the proviso that R is not hydrogen, and X, m, n and p are as before, is treated, respectively, with a formyl, alkanoyl or cycloalkylalkanoyl chloride, bromide or iodine, a compound of the formula ##STR46## R2'OCOHal or R5COHal wherein R2', R5, X", p" and q' are as above and Hal is iodo, bromo or chloro, or the corresponding acid anhydrides thereof, at an elevated temperature of about the reflux temperature of the reaction medium. For example, treatment of a 1H-indazole 8 wherein R is methyl with acetic anhydride at the reflux temperature of the reaction mixture affords a 1-acetyl-1H-indazole 14 wherein R2 is methyl, and treatment of a 1H-indazole 8 wherein R is methyl with benzoyl chloride at a reaction temperature of about 100° C. yields a 1-benzoyl-1H-indazole 14 wherein R2 is phenyl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
R2'OCOHal
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0 (± 1) mol
Type
reactant
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[Compound]
Name
R5COHal
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0 (± 1) mol
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reactant
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[Compound]
Name
acid anhydrides
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
1-substituted 1H-indazoles
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0 (± 1) mol
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reactant
Reaction Step Seven
[Compound]
Name
formula 1
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0 (± 1) mol
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reactant
Reaction Step Seven
[Compound]
Name
alkanoyl
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0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
cycloalkylalkanoyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1-unsubstituted 1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
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0 (± 1) mol
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reactant
Reaction Step Nine
[Compound]
Name
formyl
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0 (± 1) mol
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reactant
Reaction Step Ten
[Compound]
Name
alkanoyl or cycloalkylalkanoyl chloride
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0 (± 1) mol
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Reaction Step Eleven
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0 (± 1) mol
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Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Baranov, R Vainer, MV Sigalov - Acta Crystallographica Section E …, 2018 - scripts.iucr.org
The title compound, C46H26N2O7·1.5CH3CN, is the aldol condensation product of bindone with indazole-3-carbaldehyde followed by double intermolecular cyclization. The …
Number of citations: 9 scripts.iucr.org

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